(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine
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Overview
Description
(2S,2’S)-(-)-[N,N’-Bis(2-pyridylmethyl]-2,2’-bipyrrolidine is a chiral ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes. Its unique structure, featuring two pyridylmethyl groups attached to a bipyrrolidine backbone, allows for high selectivity and efficiency in catalytic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-(-)-[N,N’-Bis(2-pyridylmethyl]-2,2’-bipyrrolidine typically involves the reaction of (S)-2-(pyrrolidin-2-yl)pyridine with formaldehyde and a secondary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process may involve several purification steps, including recrystallization and chromatography, to achieve high purity .
Industrial Production Methods
In an industrial setting, the production of (2S,2’S)-(-)-[N,N’-Bis(2-pyridylmethyl]-2,2’-bipyrrolidine may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,2’S)-(-)-[N,N’-Bis(2-pyridylmethyl]-2,2’-bipyrrolidine undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by transition metal catalysts.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents like sodium borohydride.
Substitution: The pyridylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving (2S,2’S)-(-)-[N,N’-Bis(2-pyridylmethyl]-2,2’-bipyrrolidine include transition metal catalysts (e.g., palladium, platinum), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from reactions involving (2S,2’S)-(-)-[N,N’-Bis(2-pyridylmethyl]-2,2’-bipyrrolidine depend on the specific reaction type. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(2S,2’S)-(-)-[N,N’-Bis(2-pyridylmethyl]-2,2’-bipyrrolidine has a wide range of applications in scientific research:
Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s ability to form stable metal complexes makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based therapeutics.
Mechanism of Action
The mechanism by which (2S,2’S)-(-)-[N,N’-Bis(2-pyridylmethyl]-2,2’-bipyrrolidine exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling. The pyridylmethyl groups play a crucial role in stabilizing the metal center and enhancing the selectivity of the catalytic process .
Comparison with Similar Compounds
Similar Compounds
- (2R,2’R)-(+)-[N,N’-Bis(2-pyridylmethyl]-2,2’-bipyrrolidine
- 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine
- 2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine
Uniqueness
What sets (2S,2’S)-(-)-[N,N’-Bis(2-pyridylmethyl]-2,2’-bipyrrolidine apart from similar compounds is its high enantioselectivity and ability to form highly stable metal complexes. This makes it particularly valuable in asymmetric catalysis, where the production of enantiomerically pure products is essential .
Properties
IUPAC Name |
2-[[2-[1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;tetrahydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4.4ClH/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;;;;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;4*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQUEUGYNCZETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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